Ethyl(R)-6-Hydroxy-3-methylhexanoate
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Overview
Description
Ethyl®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl®-6-Hydroxy-3-methylhexanoate can be synthesized through the esterification of 6-hydroxy-3-methylhexanoic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
6-Hydroxy-3-methylhexanoic acid+EthanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of Ethyl®-6-Hydroxy-3-methylhexanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl®-6-Hydroxy-3-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: 6-Oxo-3-methylhexanoic acid or 6-Oxo-3-methylhexanoate.
Reduction: 6-Hydroxy-3-methylhexanol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl®-6-Hydroxy-3-methylhexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that recognize its chiral center, leading to specific biochemical transformations. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Ethyl®-6-Hydroxy-3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl lactate: A chiral ester used in green solvents and biodegradable plastics.
What sets Ethyl®-6-Hydroxy-3-methylhexanoate apart is its specific chiral center and the presence of a hydroxyl group, which can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H18O3 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SSJQOTXWMLWHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CCCO |
Origin of Product |
United States |
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